molecular formula C18H19ClN6O2 B12046869 2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B12046869
M. Wt: 386.8 g/mol
InChI Key: BMGHBFDZTNAHOF-AWQFTUOYSA-N
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Description

2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with the molecular formula C18H19ClN6O2.

Preparation Methods

The synthesis of 2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with a hydrazone derivative under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms .

Comparison with Similar Compounds

Compared to other similar compounds, 2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone stands out due to its unique chemical structure and potential applications. Similar compounds include:

Properties

Molecular Formula

C18H19ClN6O2

Molecular Weight

386.8 g/mol

IUPAC Name

8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

InChI

InChI=1S/C18H19ClN6O2/c1-11(2)10-25-14-15(23(3)18(27)24(4)16(14)26)21-17(25)22-20-9-12-7-5-6-8-13(12)19/h5-9H,1,10H2,2-4H3,(H,21,22)/b20-9+

InChI Key

BMGHBFDZTNAHOF-AWQFTUOYSA-N

Isomeric SMILES

CC(=C)CN1C2=C(N=C1N/N=C/C3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C

Canonical SMILES

CC(=C)CN1C2=C(N=C1NN=CC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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